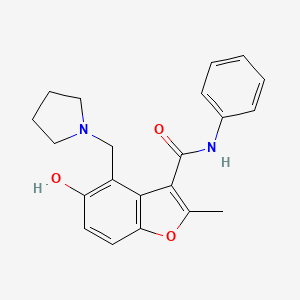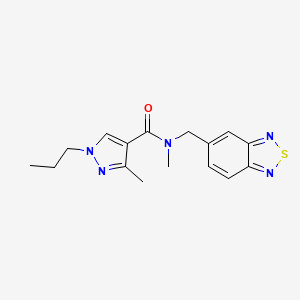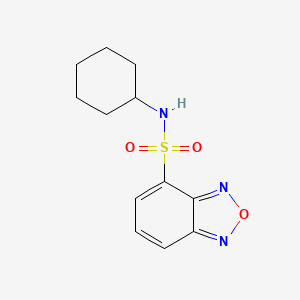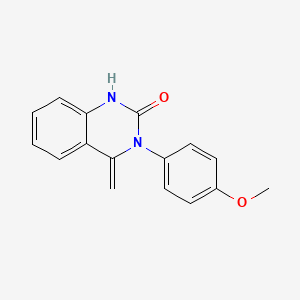
5-hydroxy-2-methyl-N-phenyl-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound falls under the category of synthetic organic compounds, featuring a complex structure with potential applications in various fields including chemistry and pharmacology. Although the specific details on this compound are limited, similar compounds have been studied for their chemical and physical properties, synthesis methods, and potential applications.
Synthesis Analysis:
The synthesis of related benzofuran derivatives often involves ring closure reactions and cyclocondensation processes. For instance, compounds similar to the target molecule are synthesized through reactions involving specific precursors and catalysts under controlled conditions to ensure the formation of the desired molecular structure (Halim & Ibrahim, 2022).
Molecular Structure Analysis:
The molecular structure of benzofuran derivatives is typically confirmed through spectral data and elemental analysis. Advanced techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to elucidate the structure and confirm the presence of specific functional groups and the overall molecular framework (Halim & Ibrahim, 2022).
Chemical Reactions and Properties:
The chemical properties of benzofuran derivatives, such as reactivity and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their chemical behavior, including reactivity towards nucleophiles and electrophiles. These properties are often studied through computational methods and experimental reactions (Halim & Ibrahim, 2022).
properties
IUPAC Name |
5-hydroxy-2-methyl-N-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-19(21(25)22-15-7-3-2-4-8-15)20-16(13-23-11-5-6-12-23)17(24)9-10-18(20)26-14/h2-4,7-10,24H,5-6,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWWMRLNCWGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCC3)O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methyl-N-phenyl-4-[(pyrrolidin-1-YL)methyl]-1-benzofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5629436.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)



![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)
![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)
